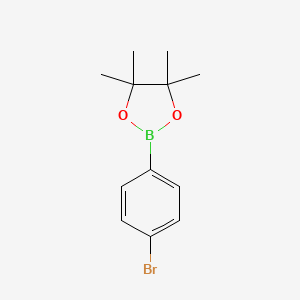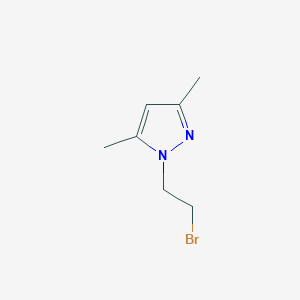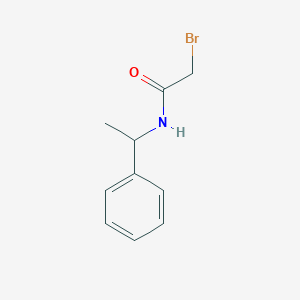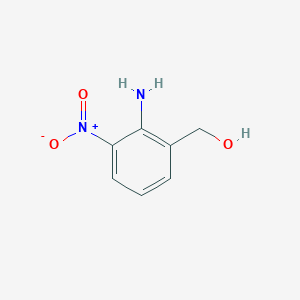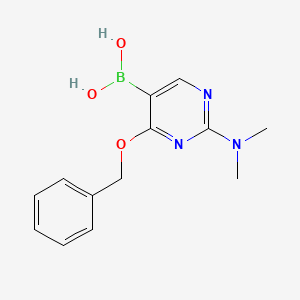
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid (4-Bz-DMA-Pyr-5-Bor) is a novel boronic acid derivative of pyrimidine that has been widely studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. 4-Bz-DMA-Pyr-5-Bor has also been used as a reagent for the synthesis of various other compounds, such as nucleosides, nucleotides, and peptides.
Aplicaciones Científicas De Investigación
Antiproliferative and Antiviral Activity : Some compounds derived from 4-benzyloxy-2-dimethylamino-pyrimidine structures have shown significant antiproliferative and antiviral activities. These compounds have been effective against human cytomegalovirus and herpes simplex type 1, with some derivatives displaying cytotoxicity against specific cell lines (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Synthesis of Unnatural Amino Acids : The p-benzyloxybenzyloxy group, related to 4-benzyloxy-2-dimethylamino-pyrimidine, has been used to mask the oxo function in the synthesis of new unnatural amino acids. This approach involves aromatic nucleophilic substitution reactions and demonstrates the compound's utility in creating novel amino acid structures (ElMarrouni & Heras, 2015).
Synthesis of Novel Pyrimidine Derivatives with Anticancer Activity : A synthesis method for 2,5-disubstituted pyrimidines, using 2-benzyloxy-5-bromopyrimidines and aryl boronic acids, has been reported. Some of these pyrimidine derivatives exhibited moderate in vitro cytotoxic activity against certain cancer cell lines (Reddy, Suryanarayana, Narayana, Anuradha, & Babu, 2015).
Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of pyrimidine nucleosides, which can be used as DNA polymerase substrates. These derivatives are significant for their potential applications in biochemistry and molecular biology (Sarfati, Berthod, Guerreiro, & Canard, 1995).
Cardiotonic Activity : Pyrimidine derivatives, including those related to 4-benzyloxy-2-dimethylamino-pyrimidine, have been synthesized and evaluated for their cardiotonic activity. Some compounds demonstrated significant positive inotropic effects in guinea pig atria, suggesting potential applications in cardiovascular therapeutics (Dorigo et al., 1996).
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
As a boronic acid, it may interact with various biological targets, potentially influencing cellular processes .
Action Environment
It’s worth noting that boronic acids are generally stable under a variety of conditions, and their reactivity can be influenced by factors such as ph and the presence of certain functional groups .
Propiedades
IUPAC Name |
[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPFXDOPGYMLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445156 |
Source


|
| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-21-5 |
Source


|
| Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
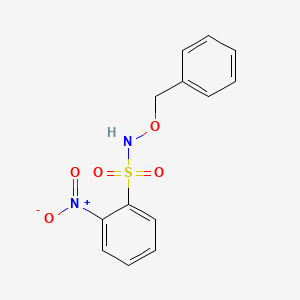



![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

